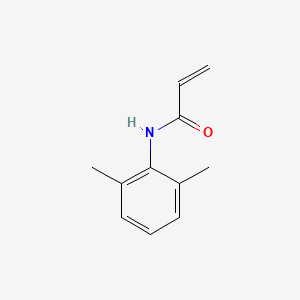

N-(2,6-Dimethylphenyl)acrylamide

Description

Historical Context of Arylamide Monomers in Synthetic Chemistry

The journey of arylamide monomers is intrinsically linked to the development of acrylamide (B121943) and its polymers. Acrylamide itself, a simple unsaturated amide, was first prepared in 1949 via the acid-catalyzed hydrolysis of acrylonitrile (B1666552). vulcanchem.com Its primary use has been in the synthesis of polyacrylamides, which are valued as flocculants, thickeners, and soil conditioners. vulcanchem.comgoogle.com

The functionalization of the amide nitrogen to create N-substituted acrylamides opened a new chapter in polymer science. This modification allows for the fine-tuning of polymer properties. By introducing different substituent groups on the nitrogen atom, researchers can control characteristics such as solubility, thermal stability, and hydrophilicity. The synthesis of various N-substituted acrylamides is often achieved by reacting a primary or secondary amine with acryloyl chloride. nih.gov This general approach has enabled the creation of a vast library of monomers, including those with aromatic (aryl) substituents, which are of particular interest for creating polymers with high thermal stability and specific optical or electronic properties.

Significance of N-(2,6-Dimethylphenyl)acrylamide in Polymer Science and Organic Synthesis

The significance of this compound lies in the unique structural features imparted by the 2,6-dimethylphenyl (or xylyl) group. The two methyl groups ortho to the point of attachment to the amide nitrogen introduce significant steric hindrance. This can influence its polymerization kinetics and the final architecture of the polymer chain. In polymer science, such steric bulk can lead to polymers with increased rigidity, higher glass transition temperatures, and altered solubility compared to less hindered analogues like N-phenylacrylamide.

In organic synthesis, the acrylamide moiety is a versatile functional group. It can participate in various reactions, including Michael additions and cycloadditions, making it a useful building block. The 2,6-dimethylphenyl group is a common structural motif in pharmacologically active compounds, such as the local anesthetic lidocaine (B1675312) and the antianginal drug ranolazine. researchgate.netnih.gov Consequently, this compound serves as a potential precursor for synthesizing new molecules with potential biological activity.

Foundational Research Areas and Emerging Applications

Research on N-substituted acrylamides is broad, covering areas from fundamental polymerization studies to advanced applications in biomedicine and materials science. Polymers derived from these monomers, known as poly(N-substituted acrylamide)s, are investigated for use as hydrogels, drug delivery systems, and responsive materials. researchgate.netresearchgate.net

While specific research on the applications of poly(this compound) is not extensively documented, the known applications of related compounds provide a roadmap for potential areas of investigation. For instance, the precursor 2,6-dimethylaniline (B139824) is a key component in the synthesis of many pharmaceuticals. nih.gov Furthermore, various acrylamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. nih.govmdpi.com This suggests that polymers or copolymers incorporating the this compound unit could be explored for biomedical applications where biocompatibility and specific drug interactions are desired. The structural similarity to components of local anesthetics also hints at potential in this area.

Scope and Research Trajectory within Academic Investigations

The current body of academic literature suggests that this compound is a less-explored member of the arylamide monomer family when compared to compounds like N-isopropylacrylamide or N,N-dimethylacrylamide. researchgate.netcmu.edu Much of the existing research focuses on related acetamide (B32628) structures, such as N-(2,6-Dimethylphenyl)acetamide, which have been studied for their crystal structure and as intermediates in pharmaceutical synthesis. researchgate.net

Future research trajectories could focus on several key areas. A primary goal would be the systematic investigation of the polymerization of this compound using various techniques, such as free-radical polymerization (including controlled radical polymerization methods like RAFT) to synthesize well-defined polymers. mdpi.com Characterization of the resulting poly(this compound) would be crucial to understand its thermal properties, solubility, and mechanical behavior. Given the pharmacological importance of the 2,6-dimethylaniline moiety, a significant research avenue would be the synthesis of copolymers of this compound with other functional monomers to create new biomaterials for applications like drug delivery or tissue engineering.

Physicochemical and Synthesis Data

Table 1: Physicochemical Properties of this compound

| Property | Value/Description |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Melting Point | 135–137°C |

| pKa (basic) | 13.65 |

| pKa (acidic) | -0.45 |

| LogP (Partition Coefficient) | 2.54 |

| Data sourced from reference vulcanchem.com |

Table 2: Synthesis of this compound via Schotten-Baumann Reaction

| Parameter | Details |

| Reactants | 2,6-Dimethylaniline, Acryloyl chloride |

| Solvent | Tetrahydrofuran (THF) with aqueous potassium carbonate |

| Temperature | Room temperature to 80°C |

| Yield | 99% (under optimized conditions) |

| Data sourced from reference vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h4-7H,1H2,2-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOGVZVWBXBLTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Aspects of N 2,6 Dimethylphenyl Acrylamide Formation

Established Synthetic Pathways for N-(2,6-Dimethylphenyl)acrylamide

The creation of the amide linkage in this compound is primarily achieved through acylation reactions, with the Schotten-Baumann method being a prominent example.

Amidation Reactions via Schotten-Baumann Method

The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acid chlorides. wikipedia.org In the context of this compound synthesis, this involves the reaction of 2,6-dimethylphenylamine with acryloyl chloride. The reaction is typically carried out under biphasic conditions, utilizing an aqueous phase and an immiscible organic solvent, such as dichloromethane (B109758) or diethyl ether. wikipedia.org

The fundamental mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the highly reactive acryloyl chloride. An essential component of the Schotten-Baumann conditions is the presence of a base in the aqueous phase. This base, often sodium hydroxide (B78521), serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. wikipedia.org This neutralization step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The desired amide product remains in the organic phase.

Table 1: Key Features of the Schotten-Baumann Reaction for Amide Synthesis

| Feature | Description | Reference |

| Reactants | Amine (e.g., 2,6-Dimethylphenylamine) and Acid Chloride (e.g., Acryloyl Chloride) | wikipedia.org |

| Solvent System | Two-phase: Water and an immiscible organic solvent (e.g., Dichloromethane) | wikipedia.org |

| Base | An aqueous base (e.g., NaOH) to neutralize the acid byproduct (HCl) | wikipedia.org |

| Product Location | The synthesized amide remains in the organic phase | wikipedia.org |

Alternative Acylation and Condensation Approaches

Beyond the classic Schotten-Baumann conditions, other synthetic strategies can be employed to form this compound. These alternatives may utilize different acylating agents or reaction conditions.

One such approach is the direct condensation of 2,6-dimethylphenylamine with acrylic acid. This method typically requires more forcing conditions, such as high temperatures and the removal of water as it is formed, often through azeotropic distillation with a solvent like xylene. researchgate.net

Another alternative involves a transamidation or transesterification reaction. In this pathway, an acrylic acid ester, such as methyl acrylate (B77674), is reacted with 2,6-dimethylphenylamine. These reactions often necessitate a catalyst to proceed at a reasonable rate. researchgate.net For instance, the synthesis of similar acrylamide (B121943) derivatives has been achieved using organotin or other metal-based catalysts. researchgate.net

Precursor Chemistry and Intermediate Reactivity

The success of any synthetic route to this compound is intrinsically linked to the chemical properties and reactivity of its precursor molecules.

Role of 2,6-Dimethylphenylamine in Synthetic Routes

2,6-Dimethylphenylamine, also known as 2,6-xylidine, serves as the nucleophilic component in the amidation reaction. The nitrogen atom of the amine group possesses a lone pair of electrons, which initiates the attack on the electrophilic carbonyl group of the acylating agent.

The structure of 2,6-dimethylphenylamine presents a unique steric environment. The two methyl groups positioned ortho to the amine functionality can sterically hinder the approach of the acylating agent. google.comchemicalbook.com While this can decrease the rate of reaction compared to unhindered anilines, it also provides stability to the final amide product. The electronic nature of the phenyl ring, substituted with two electron-donating methyl groups, slightly increases the nucleophilicity of the amine compared to aniline (B41778) itself.

Utilization of Acryloyl Chloride and Related Reagents

Acryloyl chloride is a highly reactive acylating agent due to the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. wikipedia.orgresearchgate.net This high reactivity allows the reaction to proceed rapidly, often at low temperatures.

Alternative reagents to acryloyl chloride include acrylic acid and acrylic acid esters. Acrylic acid is less reactive than its acyl chloride counterpart and requires catalysts or higher temperatures to facilitate the condensation reaction with amines. researchgate.netnih.gov Acrylic esters, when used in transamidation, also exhibit lower reactivity than acryloyl chloride and typically require catalysis. researchgate.net The choice of reagent is often a balance between reactivity, cost, and the desired reaction conditions.

Investigation of Reaction Kinetics and Thermodynamic Parameters

A comprehensive understanding of the formation of this compound necessitates a detailed investigation into its reaction kinetics and thermodynamic parameters. While specific experimental data for the synthesis of this particular compound is not extensively documented in publicly available literature, a thorough analysis can be conducted by examining analogous reactions, particularly the Schotten-Baumann reaction involving the acylation of sterically hindered anilines.

The synthesis of this compound typically proceeds via the nucleophilic attack of the amino group of 2,6-dimethylaniline (B139824) on the carbonyl carbon of an acryloyl derivative, such as acryloyl chloride. The kinetics of this acylation reaction are significantly influenced by several factors, including the steric hindrance at the nucleophilic site, the electrophilicity of the acylating agent, the nature of the solvent, and the presence of a base catalyst.

The two methyl groups at the ortho positions of the phenyl ring in 2,6-dimethylaniline impose considerable steric hindrance around the nitrogen atom. This steric bulk can impede the approach of the acryloyl chloride, thereby reducing the reaction rate compared to the acylation of aniline or less hindered anilines. This effect is a common observation in the N-acylation of substituted anilines.

The reaction is generally considered to be second-order, with the rate being dependent on the concentrations of both the 2,6-dimethylaniline and the acryloyl chloride. The use of a base, a hallmark of the Schotten-Baumann reaction, is crucial to neutralize the hydrogen chloride byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. doubtnut.comwikipedia.orgbyjus.com The choice of base and solvent system can further modulate the reaction kinetics.

Illustrative Kinetic Data for Analogous Amide Formation Reactions

To illustrate the impact of steric hindrance and electronic effects on reaction rates, the following table presents hypothetical, yet representative, kinetic data for the acylation of various anilines.

| Aniline Derivative | Acylating Agent | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Aniline | Benzoyl Chloride | 1.5 x 10² | 45 |

| 4-Nitroaniline | Benzoyl Chloride | 5.0 x 10⁻¹ | 55 |

| 2,6-Dimethylaniline | Benzoyl Chloride | 2.0 x 10⁻² | 65 |

| Aniline | Acryloyl Chloride | 2.5 x 10² | 42 |

| 2,6-Dimethylaniline | Acryloyl Chloride | ~1.0 x 10⁻² (estimated) | ~70 (estimated) |

From a thermodynamic standpoint, the formation of the amide bond in this compound is an exothermic process, characterized by a negative enthalpy change (ΔH). This is because the formation of the stable amide bond and the C-Cl bond in the byproduct is energetically more favorable than the N-H and C-Cl bonds that are broken in the reactants.

Representative Thermodynamic Parameters for Amide Formation

The table below provides a qualitative overview of the expected thermodynamic parameters for the formation of this compound.

| Thermodynamic Parameter | Expected Value | Rationale |

| Enthalpy of Reaction (ΔH) | Negative | Formation of a stable amide bond is an exothermic process. |

| Entropy of Reaction (ΔS) | Negative | Two reactant molecules combine to form one product molecule, leading to increased order. |

| Gibbs Free Energy (ΔG) | Negative | The reaction is spontaneous under standard conditions, driven by the large negative enthalpy change. |

Advanced Analytical and Spectroscopic Characterization of N 2,6 Dimethylphenyl Acrylamide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed elucidation of the molecular structure of N-(2,6-Dimethylphenyl)acrylamide. These techniques probe the interactions of molecules with electromagnetic radiation, offering precise information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The two methyl groups (-CH₃) attached to the phenyl ring typically appear as a singlet at approximately δ 2.3 ppm, integrating to six protons. The three vinyl protons (-CH=CH₂) of the acrylamide (B121943) group exhibit a complex splitting pattern due to spin-spin coupling. They generally appear as doublets of doublets in the range of δ 5.8 to δ 6.4 ppm. The aromatic protons on the dimethylphenyl ring are observed as a multiplet around δ 7.15 ppm, integrating to three protons. vulcanchem.com

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, characteristic peaks for the methyl carbons, aromatic carbons, vinyl carbons, and the carbonyl carbon of the amide group are expected. Predicted ¹³C-NMR spectra for similar structures, such as 2,6-dimethylaniline (B139824), show aromatic carbon signals in the region of 118-145 ppm and methyl carbon signals around 18 ppm. hmdb.ca For a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, the methyl carbons appear at approximately 18 ppm, the aromatic carbons between 127 and 135 ppm, and the carbonyl carbon at around 164 ppm. chemicalbook.com

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| This compound | ¹H | 2.3 | d | -CH₃ (6H) | vulcanchem.com |

| 5.8 - 6.4 | d | -CH=CH₂ (3H) | |||

| 7.15 | m | Aromatic-H (3H) | |||

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | ¹³C | ~18 | -CH₃ | chemicalbook.com | |

| 127-135 | Aromatic-C | ||||

| ~164 | C=O |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 175.23 g/mol . bldpharm.com

The fragmentation pattern provides valuable structural information. For instance, in the mass spectrum of the related compound 2,2-dimethylpropane, the molecular ion peak is observed at m/z 72. docbrown.info A prominent fragment is often the loss of a methyl group, leading to a stable tertiary carbocation. For this compound, fragmentation may involve the cleavage of the amide bond or loss of the acryloyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum will show characteristic absorption bands. A broad peak in the region of 3660-3000 cm⁻¹ is typically associated with N-H stretching of the secondary amide. doi.org The C=O stretching vibration of the amide I band is expected to appear around 1635-1653 cm⁻¹. doi.org The N-H bending vibration (amide II) for secondary amides is found around 1541 cm⁻¹. doi.org C-H stretching vibrations from the aromatic and vinyl groups are expected between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear between 2800 and 3000 cm⁻¹. doi.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amide) | Stretching | 3660-3000 | doi.org |

| C=O (Amide I) | Stretching | 1635-1653 | doi.org |

| N-H (Amide II) | Bending | ~1541 | doi.org |

| Aromatic/Vinyl C-H | Stretching | 3000-3100 | doi.org |

| Aliphatic C-H | Stretching | 2800-3000 | doi.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the presence of the aromatic ring and the conjugated acrylamide system gives rise to characteristic absorption bands. The π→π* transitions within the aromatic system are expected to result in strong absorption in the UV region. vulcanchem.com The n→π* transition of the carbonyl group may also be observed. The specific wavelengths of maximum absorption (λmax) can be influenced by the solvent polarity.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound. It determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the sample. For this compound, with a molecular formula of C₁₁H₁₃NO, the theoretical elemental composition is approximately:

Carbon (C): 75.40%

Hydrogen (H): 7.48%

Nitrogen (N): 7.99%

Oxygen (O): 9.13%

Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the stoichiometry and purity of the compound. bldpharm.combldpharm.com

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from the synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity determination. A reversed-phase HPLC method, often utilizing a C18 column, can effectively separate this compound from related substances. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile. nih.gov Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. nih.gov The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): Gas chromatography can also be employed for purity analysis, particularly for volatile derivatives. In some cases, derivatization of the analyte may be necessary to improve its volatility and thermal stability.

The combination of these advanced analytical and spectroscopic techniques provides a robust and comprehensive characterization of this compound, ensuring its structural integrity and purity for further applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-substituted acrylamides and their derivatives due to its versatility, high resolution, and sensitivity. While specific research detailing a validated HPLC method for this compound is not extensively published, methods developed for structurally similar compounds, such as its acetamide (B32628) and other derivatives, provide a strong framework for its analysis.

A common approach for the analysis of related N-aryl amides is reversed-phase HPLC. For instance, a validated isocratic reversed-phase HPLC method has been successfully used for the determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide, a compound sharing the same core N-(2,6-dimethylphenyl) group. nih.govoup.com This method utilizes a C18 column with a mobile phase consisting of a mixture of potassium phosphate (B84403) buffer and acetonitrile, with UV detection. nih.govoup.com Such a system is adept at separating the analyte from potential impurities and degradation products.

Forced degradation studies, a critical component of method validation, are often performed to ensure the stability-indicating nature of the HPLC method. lubrizolcdmo.com These studies involve subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products. lubrizolcdmo.com The HPLC method must be able to resolve the parent compound from these degradants.

A representative HPLC method for a related compound, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, has been developed for its determination in biological matrices. nih.gov This method employs a Nucleosil 7C18 reversed-phase column with a mobile phase of potassium dihydrogenphosphate-acetonitrile and UV detection at 210 nm. nih.gov

The following table outlines typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for related compounds.

Table 1: Representative HPLC Parameters for the Analysis of this compound and Its Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (Octadecyl Silane), 25 cm x 4.6 mm, 10 µm | nih.govsigmaaldrich.com |

| Mobile Phase | Potassium phosphate buffer (pH 7.0) - Acetonitrile (47:53, v/v) | nih.govoup.com |

| Detection | UV at 254 nm or 210 nm | nih.govnih.gov |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Injection Volume | 10-20 µL | bund.defda.gov |

| Temperature | Ambient | ajrconline.org |

Method validation for such an HPLC procedure would typically involve assessing parameters like linearity, precision (intraday and interday), accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the method is suitable for its intended purpose. nih.govoup.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For the analysis of acrylamides, which can be challenging due to their polarity, derivatization is often employed to improve their chromatographic behavior and mass spectrometric detection. nih.gov

While specific GC-MS methods for this compound are not readily found in peer-reviewed literature, the general principles of acrylamide analysis can be applied. A common derivatization technique for acrylamides is bromination, which forms a less polar and more volatile derivative suitable for GC analysis. nih.gov Another approach is silylation. oup.com

In the context of related compounds, GC-MS has been used to identify and quantify impurities. For example, in the synthesis of the drug Ranolazine, an intermediate, 2-Chloro-N-(2,6-dimethylphenyl) acetamide, is monitored. pnrjournal.com Although this study utilized LC-MS/MS, the mass spectrometric principles for identifying and quantifying trace-level impurities are transferable to GC-MS. The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can significantly enhance the sensitivity and selectivity of the analysis. pnrjournal.com

The mass spectrum of a compound provides a unique fragmentation pattern that acts as a chemical fingerprint. For this compound, the molecular ion peak would be expected, along with characteristic fragment ions resulting from the cleavage of the amide bond and fragmentation of the dimethylphenyl ring.

The following table outlines potential GC-MS parameters for the analysis of this compound, based on general methods for acrylamides and related compounds.

Table 2: Potential GC-MS Parameters for the Analysis of this compound

| Parameter | Condition | Reference |

|---|---|---|

| GC Column | Capillary column of mid to high polarity (e.g., DB-WAX, DB-5ms) | nih.govsci-hub.ru |

| Injector Temperature | 250 °C | sci-hub.ru |

| Oven Program | Initial temperature 60-85 °C, ramped to ~250 °C | sci-hub.ru |

| Carrier Gas | Helium | |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | nih.gov |

| Derivatization | Bromination or Silylation | oup.comnih.gov |

The development of a robust GC-MS method would require optimization of the derivatization reaction, GC temperature program, and mass spectrometer parameters to achieve the desired sensitivity and resolution for this compound and its potential derivatives or impurities.

Polymerization Kinetics and Reaction Mechanisms of N 2,6 Dimethylphenyl Acrylamide

Free-Radical Polymerization Systems

Free-radical polymerization is a common method for synthesizing a wide range of polymers. The kinetics and mechanism of this process for N-(2,6-Dimethylphenyl)acrylamide are influenced by several factors, from the choice of initiator to the reaction conditions.

The initiation of free-radical polymerization involves the generation of free radicals from an initiator molecule. For acrylamide-type monomers, both thermal and photochemical initiators are employed.

Commonly used thermal initiators for acrylamide (B121943) polymerization include azo compounds and peroxides. For instance, 2,2'-azobis(2-amidinopropane)hydrochloride and 4,4'-azobis-(4-cyanovaleric acid) have been utilized. google.com The selection of the initiator can influence the polymerization rate and the final polymer's molecular weight. The decomposition of these initiators generates primary radicals that then react with the monomer to start the polymerization chain.

Photochemical initiation offers spatial and temporal control over the polymerization process. Systems using a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), in combination with a mediator can be used for controlled radical polymerization of acrylamides. acs.org The choice between thermal and photochemical initiation depends on the desired polymer characteristics and application.

The following table summarizes common initiators used for acrylamide polymerization, which could be applicable to this compound.

| Initiator Type | Examples | Initiation Method |

| Thermal Initiators | 2,2'-azobis(2-amidinopropane)hydrochloride | Thermal Decomposition |

| 4,4'-azobis-(4-cyanovaleric acid) | Thermal Decomposition | |

| Photoinitiators | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | UV Irradiation |

This table is based on initiators used for related acrylamide monomers and serves as a potential guide for this compound.

Termination of the growing polymer chains primarily occurs through bimolecular reactions, either by combination or disproportionation of two radical chain ends. These termination reactions lead to the cessation of chain growth and influence the molecular weight distribution of the resulting polymer. In some controlled polymerization techniques, termination is minimized to achieve polymers with narrow molecular weight distributions.

Cross-linking agents are crucial for the formation of three-dimensional polymer networks, or hydrogels. These agents are typically monomers with two or more reactive functional groups. For polyacrylamide-based hydrogels, N,N'-methylenebisacrylamide (MBA) is a widely used cross-linker. researchgate.netnih.gov

The concentration and type of cross-linking agent significantly impact the properties of the resulting polymer network, such as swelling behavior, mechanical strength, and degradation. nih.govresearchgate.net For instance, hydrogels prepared with different cross-linkers or varying cross-linker concentrations exhibit different swelling ratios and mechanical moduli. nih.gov The selection of a suitable cross-linking agent is therefore critical in tailoring the properties of the polymer network for specific applications.

The table below lists common cross-linking agents used in acrylamide polymerization.

| Cross-linking Agent | Chemical Structure | Resulting Network Properties |

| N,N'-methylenebisacrylamide (MBA) | Bis-acrylamide | Forms chemically cross-linked hydrogels with tunable swelling and mechanical properties. researchgate.netnih.gov |

| Peptide-based cross-linkers | Acrylated peptide sequences | Creates biodegradable hydrogels that can be degraded by specific enzymes. nih.gov |

This table highlights cross-linking agents used with other acrylamides, suggesting potential candidates for creating cross-linked networks of this compound.

Controlled/Living Polymerization Techniques

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. These methods are increasingly being applied to acrylamide monomers to synthesize well-defined polymers.

Light-controlled radical polymerization provides excellent spatiotemporal control over the polymerization process. acs.org One such technique is photo-induced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. This method allows for the polymerization to be started and stopped by switching a light source on and off. Another approach involves the use of iniferters, which are compounds that act as initiators, transfer agents, and terminators. Trithiocarbonates can function as iniferters in visible-light-mediated polymerizations of acrylates and acrylamides, even in the presence of oxygen. nih.govrsc.org These methods enable the synthesis of polymers with controlled molecular weights and narrow distributions under mild conditions. nih.gov

While there is a lack of specific literature on the Group Transfer Polymerization (GTP) of this compound, GTP has been explored for other N,N-disubstituted acrylamides. GTP is a living polymerization method that can produce well-defined polymers from polar monomers. This technique often employs a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or Lewis acid catalyst. Although Atom Transfer Radical Polymerization (ATRP), another controlled polymerization technique, has been studied for N,N-dimethylacrylamide, it has been found to be challenging, often resulting in poor control over the polymerization. cmu.edu This suggests that while controlled polymerization of this compound is theoretically possible, the specific conditions and choice of technique would require careful optimization.

Influence of Monomer Structure and Concentration on Polymerization Dynamics

The kinetics of polymerization for acrylamide-based monomers are significantly influenced by both the chemical structure of the monomer itself and its concentration in the reaction medium. While specific kinetic data for this compound is not extensively detailed in the provided search results, the behavior of related acrylamides and N-substituted acrylamides allows for a thorough understanding of the governing principles.

The structure of the monomer plays a critical role in its reactivity and the properties of the resulting polymer. For N-substituted acrylamides, the nature of the substituent on the nitrogen atom dictates steric and electronic effects. The "2,6-dimethylphenyl" group in this compound is a bulky, aromatic substituent. This structure is expected to influence polymerization kinetics. In a general sense, bulky substituents on the nitrogen of an acrylamide can decrease the polymerization rate due to steric hindrance around the propagating radical center. However, aromatic groups can also participate in ring-stacking configurations, which can impact activation energy and improve molecular packing density. rsc.orgrsc.org Studies on other N-substituted acrylamides, such as N-aryl and N-alkyl acrylamides, have shown that these substituents significantly affect reactivity in addition reactions. nih.gov

Monomer concentration is another key parameter that directly affects polymerization dynamics. sciepub.com In free-radical polymerization, the rate of polymerization is typically proportional to the monomer concentration. mdpi.com Research on the RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization of acrylamide has demonstrated that a higher initial monomer concentration leads to a faster polymerization rate. mdpi.com This is attributed to the increased probability of collisions between growing polymer chains and monomer molecules, which facilitates chain propagation. mdpi.com

This relationship is clearly illustrated in studies of acrylamide polymerization in a DMSO solution. As the monomer concentration increases, the conversion rate accelerates significantly.

Table 1: Effect of Monomer Concentration on Polymerization Conversion

| Monomer Concentration ([M]₀) | Reaction Time (min) | Monomer Conversion (%) |

|---|---|---|

| 12% | 120 | 70% |

| 20% | 120 | 90% |

This data reflects the polymerization of acrylamide and illustrates a general principle applicable to its derivatives. mdpi.com

At very high concentrations (≥ 20 wt. %), a phenomenon known as auto-acceleration or the gel effect can occur. sciepub.com This is characterized by a rapid and non-linear increase in the reaction rate and temperature. sciepub.com The effect arises because as the polymer chains grow, the viscosity of the medium increases, which severely restricts the mobility and diffusion of the large polymer radicals. sciepub.com This hindrance dramatically reduces the rate of bimolecular termination reactions, while the smaller monomer molecules can still diffuse to the active sites of the growing chains. sciepub.com The result is a sharp increase in the net polymerization rate and the formation of very high molecular weight polymers, often leading to gelation. sciepub.com

Mechanistic Studies of Thiol-Michael Addition in N-Acrylamides

The Thiol-Michael addition is a highly efficient and selective "click" reaction widely used in polymer chemistry and materials science for conjugation and synthesis. rsc.orgresearchgate.net This reaction involves the addition of a thiol (a compound containing an S-H group) across the carbon-carbon double bond of a Michael acceptor, such as the vinyl group in an N-acrylamide. nih.gov The reaction is typically catalyzed by a base or a nucleophile. nih.govacs.org

The general mechanism proceeds in three main steps: nih.gov

Thiolate Formation: The catalyst (base or nucleophile) deprotonates the thiol (R-SH) to generate a highly reactive thiolate anion (R-S⁻). nih.govacs.org

Nucleophilic Attack: The thiolate anion acts as a nucleophile and attacks the electron-deficient β-carbon of the acrylamide's vinyl group. nih.govnih.gov This forms a carbanion intermediate (an enolate). nih.gov

Protonation: The enolate intermediate is then rapidly protonated, often by abstracting a proton from another thiol molecule or the protonated catalyst, to yield the final thioether product and regenerate the thiolate, allowing the catalytic cycle to continue. nih.govnih.gov

Kinetic investigations on the addition of thiols to N-phenylacrylamide, a close structural analog to this compound, are consistent with a mechanism involving a rate-limiting nucleophilic attack, followed by a fast protonation of the resulting enolate intermediate. nih.gov

Decomplexation as a Rate-Limiting Step

Traditionally, the rate-limiting step (RLS) in Thiol-Michael additions is considered to be the initial nucleophilic attack or the subsequent chain-transfer steps. rsc.orgrsc.org However, recent combined experimental and computational studies on the Thiol-Michael addition of N-acrylamides with fluorous thiols have identified a previously unconsidered step that can be rate-limiting: product decomplexation . rsc.orgrsc.org

This decomplexation step is the physical dissociation of the newly formed thioether product from the other reactants and catalyst molecules it is complexed with after the chemical reaction is complete. rsc.orgrsc.org For the reaction to proceed and the catalytic cycle to continue, this product-catalyst complex must break apart. rsc.org In certain systems, particularly those involving strong intermolecular interactions, the energy barrier to overcome this dissociation can be higher than the barriers for the chemical reaction steps themselves. rsc.org

A study examining the reaction of a butyl N-allyl-N-acrylamide monomer found that the RLS was indeed the decomplexation of the thioether product from its co-reactants. rsc.org This finding was necessary to achieve agreement between experimental kinetic data and theoretical calculations using Density Functional Theory (DFT). rsc.org

Table 2: Calculated Reaction Energies for Thiol-Michael Addition with Hydrogen Bonding

| Reaction Step | Reaction Energy (kJ/mol) |

|---|---|

| Initiation | -14 |

| Propagation | -82 |

| Chain Transfer | 13 |

| Product Decomplexation | 108 |

Data from a DFT study on the methyl N-allyl-N-acrylamide mechanism with a hydroxylated thiol, highlighting the high energy barrier for the decomplexation step. rsc.org

Copolymerization Studies and Tailored Polymer Architectures

Copolymerization with Vinyl Monomers and Other Acrylamides

The copolymerization of N-substituted acrylamides with a variety of vinyl monomers and other acrylamides is a versatile strategy for creating polymers with a broad spectrum of properties. Free-radical polymerization is a common method employed for this purpose. For instance, studies on the copolymerization of N,N-dimethylacrylamide (DMA) with styrene (B11656) have been conducted to create catalysts for two-phase reactions. researchgate.net Similarly, the copolymerization of N-isopropylacrylamide (NIPAM) with acrylic acid has been investigated to develop thermosensitive materials. researchgate.net

The choice of comonomer is critical in defining the final characteristics of the copolymer. Copolymerizing with hydrophilic monomers like acrylic acid or N-vinylpyrrolidone can enhance water solubility and introduce pH-responsive behavior. researchgate.netnih.gov Conversely, copolymerization with hydrophobic vinyl monomers such as styrene or methyl methacrylate (B99206) can be used to control the polymer's amphiphilicity and self-assembly characteristics in solution. researchgate.netresearchgate.net The copolymerization of different acrylamide (B121943) derivatives, for example, N-isopropylacrylamide and N,N-dimethylacrylamide, allows for fine-tuning of the lower critical solution temperature (LCST) of the resulting polymer. researchgate.net

Terpolymerization Strategies for Multi-functional Systems

Terpolymerization, the process of polymerizing three distinct monomers, offers a pathway to engineer multi-functional materials where different monomer units contribute unique properties. For example, a terpolymer combining a stimuli-responsive acrylamide, a hydrophobic monomer, and a functional monomer could exhibit sensitivity to multiple environmental cues while also providing sites for further chemical modification or drug conjugation.

Research into related systems demonstrates the viability of this approach. Terpolymers of acrylamide, 2-acrylamido-2-methylpropane sulfonic acid (AMPS), and acrylic acid (AA) have been synthesized to create materials with enhanced shear strength for applications like enhanced oil recovery. researchgate.net The introduction of a third comonomer can significantly improve the performance profile compared to the corresponding copolymers. The reactivity ratios of the three monomers in such systems are crucial for predicting the final polymer composition and ensuring a random distribution of monomer units, which is often desirable for achieving synergistic properties. researchgate.netresearchgate.net

Determination of Monomer Reactivity Ratios in Copolymer Systems

The monomer reactivity ratios, typically denoted as r₁ and r₂, are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers in the system. These ratios determine the composition of the copolymer chain and the distribution of monomer units (i.e., random, alternating, or blocky). researchgate.net

Several methods are employed to determine these ratios, including linearization methods like the Fineman-Ross and Kelen-Tüdos methods, as well as non-linear methods. cellulosechemtechnol.robas.bgmdpi.com Elemental analysis or spectroscopic techniques like NMR are used to determine the copolymer composition from polymerizations carried out to low monomer conversion. researchgate.netmdpi.com The product of the reactivity ratios (r₁r₂) provides insight into the copolymer's microstructure; a value close to 1 suggests a random copolymer, a value close to 0 indicates a tendency towards alternation, and a value greater than 1 points to block-like structures. cellulosechemtechnol.ro

The following table presents experimentally determined reactivity ratios for various copolymer systems involving N-substituted acrylamides and related monomers, illustrating the range of copolymerization behaviors.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method | Reference |

|---|---|---|---|---|---|

| N,N-dimethylacrylamide (DMA) | Acrylic Acid (AAc) | 0.38 | 1.45 | Fineman-Ross | mdpi.com |

| Acrylamide (AM) | N-vinylpyrrolidone (NVP) | 0.61 | 0.05 | Fineman-Ross | researchgate.net |

| Acrylamide (AM) | 2-Ethylhexyl acrylate (B77674) (2-EHA) | 0.913 | 0.477 | Yezrielev-Brokhina-Roskin | bas.bg |

| N-cyclohexylacrylamide (NCA) | Methyl Methacrylate (MMA) | 0.004-0.128 | 0.657-0.907 | Multiple Linearization Methods | cellulosechemtechnol.ro |

| Acrylamide (AM) | 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) | 0.80 | 1.87 | Multiple Methods | researchgate.net |

| Acrylonitrile (B1666552) (AN) | Acrylamide (AAM) | 0.65 | 1.98 | - | mdpi.com |

Design and Synthesis of Block and Graft Copolymers

The synthesis of block and graft copolymers allows for the creation of well-defined macromolecular architectures where distinct polymer segments can phase-separate, leading to the formation of ordered nanostructures. cmu.edumdpi.com Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are instrumental in synthesizing these complex architectures with controlled molecular weights and low dispersity. cmu.edumdpi.com

Block Copolymers: These are linear polymers consisting of two or more distinct polymer chains (blocks) covalently linked together. For example, ABA triblock copolymers of poly(N,N-diethyl acrylamide)-b-poly(ethylene glycol)-b-poly(N,N-diethyl acrylamide) (PDEA-b-PEG-b-PDEA) have been synthesized. herts.ac.uk The synthesis often involves using a macroinitiator, where a pre-existing polymer chain is used to initiate the polymerization of a second monomer. researchgate.net This approach enables the creation of amphiphilic block copolymers that can self-assemble into micelles or form thermoreversible gels in solution. researchgate.netherts.ac.uk

Graft Copolymers: These architectures consist of a main polymer backbone with one or more side chains (grafts) of a different chemical composition. umn.edu Synthesis can be achieved through three main strategies: "grafting-from," "grafting-to," and "grafting-through." The "grafting-from" approach involves initiating the growth of side chains from active sites along the polymer backbone. cellulosechemtechnol.ro The "grafting-through" method involves the polymerization of macromonomers. rsc.org Graft copolymers of acrylonitrile and acrylamide have been prepared via chain transfer to an existing polymer. researchgate.net These structures are of interest for their unique solution properties and their ability to modify surfaces.

Impact of Polymer Architecture on Macroscopic Properties

The molecular architecture of a polymer—whether it is a random copolymer, a block copolymer, or a graft copolymer—has a profound influence on its macroscopic properties. umn.edumdpi.com The arrangement of monomer units dictates how the polymer chains interact with each other and with solvents, which in turn affects properties like thermal behavior, rheology, and self-assembly. umn.edu

For instance, in block copolymers, the incompatibility between the different blocks can drive microphase separation, leading to the formation of highly ordered domains such as lamellae, cylinders, or spheres. cmu.edu This is highly dependent on the relative lengths of the blocks. In the case of PDEA-b-PEG-b-PDEA triblock copolymers, rheological studies have shown that those with a higher molecular weight PEG central block are required to form thermoreversible gels with solid-like behavior. herts.ac.ukreading.ac.uk

Graft copolymers also exhibit unique properties based on their architecture. The grafting density (the number of side chains per backbone unit) and the length of the side chains are critical parameters. umn.edu Studies on poly(N-isopropylacrylamide)-grafted polymers have shown that increasing the grafting density can suppress the formation of fibrils at high temperatures. umn.edu The architecture also influences optical and sensing properties; studies on poly(N,N-dimethylacrylamide)-based copolymers with linear versus branched structures showed that while all were sensitive to humidity, the specific architecture could be used to fine-tune other sensing parameters. mdpi.com This demonstrates that precise control over polymer architecture is a key tool for designing advanced functional materials.

Advanced Materials Applications of N 2,6 Dimethylphenyl Acrylamide Based Polymers

Hydrogel Systems and Their Functional Applications

Hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing and retaining large volumes of water or biological fluids. N-substituted acrylamide (B121943) monomers are frequently employed in the synthesis of hydrogels due to their chemical stability and the tunable properties they impart to the resulting network. The incorporation of monomers like N-(2,6-Dimethylphenyl)acrylamide into a polymer network is anticipated to introduce significant hydrophobicity, influencing the hydrogel's swelling behavior, mechanical strength, and interaction with other molecules.

Hydrogels based on N-substituted acrylamides have demonstrated significant efficacy in the removal of heavy metal ions from wastewater. semanticscholar.org The functional groups within the polymer network, such as amide and other specifically incorporated ionic groups, can chelate or electrostatically interact with metal ions, sequestering them from the solution.

For instance, hydrogel systems produced from N,N-dimethylacrylamide (DMAA) and 2-acrylamido-2-methylpropanesulfonic acid (AMPS) have been studied for their ability to adsorb lead (Pb(II)) ions. mdpi.comresearchgate.net The adsorption process is dependent on factors like contact time and the initial concentration of metal ions. mdpi.com The porous, three-dimensional structure of the hydrogel provides ample surface area and active sites for ion binding. mdpi.com Initially, the rate of sorption is rapid as ions access the abundant vacant sites within the hydrogel network. mdpi.com The unbonded electrons of nitrogen and oxygen in the amide groups of DMAA can facilitate complexation with metal ions that have empty orbitals, enhancing the sorption capacity. semanticscholar.org

Table 1: Adsorption of Pb(II) Ions by a Poly(DMAA-co-AMPS) Hydrogel This table illustrates the dependency of lead ion removal on the initial concentration in the solution when using a hydrogel made from N,N-dimethylacrylamide (DMAA) and 2-acrylamido-2-methylpropanesulfonic acid (AMPS). Data is based on a study where 100 mg of the hydrogel was placed in 15.0 mL of the metal ion solution. mdpi.com

| Initial Pb(II) Concentration (mg/L) | Optimal Removal Time (hours) |

| 30 | 4 |

| 50 | 4 |

| 70 | 4 |

Polymers based on acrylamides are widely used as flocculants in water treatment processes. Flocculation involves the aggregation of fine, suspended particles into larger flocs that can be more easily separated from the water. The primary mechanism for high-molecular-weight polymers is "polymer bridging," where a single long polymer chain adsorbs onto multiple particles simultaneously, effectively bridging them together. nih.gov

The incorporation of N-substituted acrylamide monomers like DMAA into polymer chains can enhance flocculation performance. semanticscholar.org Grafted polymers of DMAA have been shown to have a higher flocculation effect than those based solely on polyacrylamide. semanticscholar.org The amide groups in the DMAA polymer can also increase the flocculation of substances like humic acid even at very low concentrations. semanticscholar.org The introduction of a hydrophobic group, such as the dimethylphenyl group in this compound, into the polymer structure can further enhance flocculation properties for certain types of pollutants through hydrophobic interactions.

A key feature of many N-substituted polyacrylamides is their thermoresponsive behavior in aqueous solutions, characterized by a Lower Critical Solution Temperature (LCST). mdpi.com Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition, becoming insoluble and precipitating from the solution. mdpi.com This transition is driven by a shift in the balance between hydrogen bonding (with water) and hydrophobic interactions. As the temperature increases, hydrophobic interactions among the polymer chains become dominant, leading to chain collapse and aggregation. researchgate.net

The value of the LCST is highly dependent on the chemical structure of the N-alkyl substituents on the acrylamide monomer. mdpi.com For example, poly(N-isopropylacrylamide) (PNIPAM) is the most studied thermoresponsive polymer, with an LCST of around 32°C, while poly(N,N-diethylacrylamide) (PDEAAm) has an LCST in the range of 25–40°C. mdpi.comresearchgate.netnih.gov In contrast, poly(N,N-dimethylacrylamide) (PDMAm) does not exhibit thermoresponsive behavior and is soluble in water across a wide temperature range. mdpi.com The thermoresponsive properties can be precisely tuned by copolymerizing different monomers. mdpi.comnih.gov It is expected that polymers of this compound would exhibit thermoresponsive behavior due to the significant hydrophobicity of the dimethylphenyl group, likely resulting in a distinct LCST.

Table 2: Lower Critical Solution Temperatures (LCST) of Various N-Substituted Polyacrylamides in Water This table shows how the chemical structure of the N-substituent influences the thermoresponsive properties of the polymer in an aqueous solution.

| Polymer | Abbreviation | LCST (°C) |

| Poly(N-ethylacrylamide) | PNEAm | ~72 |

| Poly(N,N-diethylacrylamide) | PDEAm | ~32 |

| Poly(N-isopropylacrylamide) | PNIPAm | ~32 |

| Poly(N-n-propylacrylamide) | PNnPAM | ~26 |

| Poly(N,N-dimethylacrylamide) | PDMAm | Not Thermoresponsive |

Data sourced from mdpi.com

Polymeric Flocculants for Water Purification

Acrylamide-based polymers are cornerstone materials in the water treatment industry, serving as highly effective flocculants to clarify industrial wastewater. researchgate.netgoogle.com These water-soluble, high-molecular-weight polymers work by neutralizing surface charges on suspended particles (coagulation) and physically linking them together (flocculation), leading to the formation of larger aggregates that rapidly settle. google.commdpi.com

Copolymers of acrylamide are often synthesized to introduce ionic character, which enhances their interaction with charged colloidal particles. Cationic polyacrylamides (CPAM), for example, are synthesized by copolymerizing acrylamide with cationic monomers like dimethyl diallyl ammonium (B1175870) chloride (DMDAAC). mdpi.com These polymers are particularly effective in treating wastewater containing negatively charged particles, such as organic matter and certain mineral suspensions. mdpi.com The performance of these flocculants is influenced by factors such as their molecular weight, charge density, and the dosage applied, as well as the pH and composition of the wastewater. mdpi.com

While specific studies on this compound as a flocculant are scarce, its incorporation into a copolymer backbone could offer unique advantages. The hydrophobic dimethylphenyl group could enhance the removal of non-polar pollutants, such as oils or certain organic dyes, through hydrophobic interactions, complementing the primary flocculation mechanisms of charge neutralization and polymer bridging.

Integration into Smart Materials and Responsive Systems

The ability of certain polymers to respond to external stimuli such as temperature, pH, light, or the presence of specific chemicals forms the basis of "smart" or "intelligent" materials. researchgate.netmater-rep.com Hydrogels and polymers based on N-substituted acrylamides are prime candidates for creating such responsive systems due to their tunable properties. mater-rep.commdpi.com

Polymers of this compound could be integrated into smart systems in several ways. Their expected thermoresponsive nature (as discussed in 7.1.3) would allow for the creation of temperature-gated membranes or drug delivery systems. researchgate.net Copolymerization with pH-sensitive monomers, such as acrylic acid, could yield dual-responsive hydrogels that change their swelling state in response to both temperature and pH. mdpi.com Such materials are highly sought after for applications like targeted drug delivery, where a drug can be protected in one environment (e.g., the low pH of the stomach) and released in another (e.g., the neutral pH of the intestine). mdpi.com

Furthermore, the ability of the amide groups to complex with metal ions allows for the design of chemical sensors. nih.gov A hydrogel could be designed to swell or shrink in the presence of specific metal ions, providing a visual or mechanical signal of their presence. nih.gov The combination of these responsive behaviors in a single material, potentially achievable with copolymers of this compound, opens up possibilities for sophisticated applications in biosensors, actuators, and self-healing materials. semanticscholar.orgresearchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the structural and electronic properties of N-(2,6-Dimethylphenyl)acrylamide and its derivatives. These computational methods allow for a detailed theoretical understanding that complements and helps interpret experimental data.

Molecular Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound and related compounds is a fundamental step in theoretical investigations. Using DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), researchers can determine the most stable three-dimensional arrangement of atoms in the molecule. researchgate.netresearchgate.net For instance, in a study of N-(2,6-dimethylphenyl)acetamide, the structure was determined at room temperature, revealing an orthorhombic crystal system, which contrasted with the monoclinic system observed at a lower temperature. researchgate.net This highlights the influence of external conditions on the molecular conformation.

Conformational analysis of acrylamide (B121943) and its derivatives reveals the existence of different conformers, such as syn and anti forms, arising from rotation around single bonds. researchgate.netunibo.it The energy difference between these conformers can be calculated to predict the most predominant form. unibo.it For example, in acrylamide, the syn conformer is the global minimum, being more stable than the anti conformer. unibo.it The presence of bulky substituents, like the 2,6-dimethylphenyl group, can significantly influence the conformational preferences due to steric hindrance. nih.gov In a derivative, N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, the molecule adopts a cup-shaped conformation largely dictated by an intramolecular N—H⋯O hydrogen bond. nih.govresearchgate.net

The following table summarizes key geometric parameters for a related compound, N-(2,6-dimethylphenyl)acetamide, determined by X-ray diffraction. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.145(1) |

| b (Å) | 13.215(1) |

| c (Å) | 15.993(1) |

| Volume (ų) | 1932.8(3) |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis is a powerful application of DFT that allows for the prediction and interpretation of infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov Theoretical calculations are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. nih.govresearchgate.net

For acrylamide derivatives, characteristic vibrational modes include the N-H stretching, C=O stretching of the amide group, and C=C stretching of the acryloyl moiety. nih.gov For example, in a study of (E)-3-(2,6-dichlorophenyl)-acrylamide, the C=O stretching vibration was observed at 1691 cm⁻¹ and calculated at 1681 cm⁻¹. nih.gov The N-H stretching frequency is typically observed in the range of 3200-3500 cm⁻¹. nih.govnih.gov The agreement between calculated and experimental vibrational spectra serves to validate the optimized molecular geometry. researchgate.net

Below is a table comparing experimental and calculated vibrational frequencies for key functional groups in an acrylamide derivative. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3269 | 3462, 3425 |

| C=O Stretch | 1691 | 1681 |

| N-O Stretch | 959 | 968 |

Electronic Structure Characterization (HOMO-LUMO Analysis)

The electronic properties of this compound can be effectively described by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

In acrylamide derivatives, the HOMO is often localized on the phenyl ring and the amide group, while the LUMO is typically distributed over the acryloyl group. researchgate.net The HOMO-LUMO energy gap for (E)-3-(2,6-dichlorophenyl)-acrylamide and its dimer have been calculated to be 4.17 eV and 4.39 eV, respectively, in the gaseous state. nih.gov These values provide insight into the electronic transitions and reactivity of the molecule. nih.gov Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis), correlating the calculated electronic transitions with the observed absorption maxima (λmax). nih.govresearchgate.net

The table below presents the calculated HOMO, LUMO, and energy gap for a related acrylamide derivative. nih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.47 |

| LUMO Energy | -2.05 |

| HOMO-LUMO Gap | 5.42 |

NMR Chemical Shift Prediction and Validation

Computational methods, particularly DFT, are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach for these calculations. nih.gov The predicted chemical shifts are then compared with experimental data to validate the proposed molecular structure. mdpi.com This combined experimental and computational approach is a powerful tool for structural elucidation. mdpi.com

For this compound and its analogs, the calculated ¹H and ¹³C NMR chemical shifts generally show good agreement with experimental values. nih.gov In a study of (E)-3-(2,6-dichlorophenyl)-acrylamide, the chemical shifts were calculated using the B3LYP/6-31G(d,p) level of theory in a DMSO-d₆ solvent model. nih.gov The accuracy of these predictions is crucial for assigning the signals in complex NMR spectra and confirming the molecular structure. mdpi.com Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or the specific computational method used. mdpi.com

The following table provides a comparison of experimental and calculated ¹H NMR chemical shifts for a representative acrylamide derivative. nih.gov

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| N-H | 10.31-10.05 | - |

| =CH (alkene) | 7.49-7.45 | - |

| =CH (alkene) | 6.55-6.51 | - |

| Aromatic H | 7.54-7.52 | - |

| Aromatic H | 7.39-7.35 | - |

| -OH | 2.52-2.50 | - |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.netresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions through second-order perturbation theory. researchgate.net These interactions, often referred to as hyperconjugative interactions, play a significant role in determining the molecule's stability and geometry. researchgate.net

In the context of this compound and its derivatives, NBO analysis can reveal important intramolecular interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (n → π*), which is characteristic of the amide resonance. researchgate.net This analysis can also identify and quantify the strength of intramolecular hydrogen bonds. researchgate.net For instance, in a study of 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide, NBO analysis was used to understand the hyperconjugative interactions that contribute to the molecule's bioactivity. researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their significance. researchgate.net

Computational Modeling of Reaction Pathways and Energy Profiles

Computational chemistry offers powerful tools to model chemical reactions, providing insights into reaction mechanisms and energetics that can be difficult to obtain experimentally. researchgate.net By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and products, and determine the activation energies and reaction enthalpies. scirp.org This information is crucial for understanding the feasibility and kinetics of a chemical process.

In Silico Design and Screening of Novel Derivatives

In silico design and computational screening represent a powerful, modern approach to discovering novel derivatives of existing chemical scaffolds. This methodology allows for the theoretical evaluation of vast libraries of virtual compounds, predicting their chemical and biological properties before their actual synthesis. This rational, computer-aided drug design process significantly accelerates the identification of promising new molecules by focusing laboratory efforts on candidates with the highest probability of success. For this compound, these techniques are pivotal in exploring its chemical space to design derivatives with potentially enhanced or novel activities.

A key computational tool in this process is molecular docking . This technique simulates the interaction between a ligand (the derivative) and a biological target, such as a protein or enzyme, predicting the most favorable binding orientation and affinity. For instance, in studies of acrylamide derivatives as potential anticancer agents, docking simulations are used to predict how well a new derivative might fit into the active site of a target protein like tubulin or a specific kinase. mdpi.commdpi.com The docking score, often expressed in kcal/mol, provides a quantitative estimate of binding affinity, with lower scores typically indicating a more stable interaction. mdpi.com These simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. mdpi.commdpi.com

Another powerful method is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR establishes a mathematical correlation between the chemical structures of a series of compounds and their experimentally determined biological activities. researchgate.netnih.gov Once a statistically robust QSAR model is created using a "training set" of known molecules, it can rapidly predict the activity of thousands of new, unsynthesized derivatives. nih.gov This high-throughput virtual screening helps prioritize which derivatives are most likely to be active and thus most worthy of synthesis and experimental testing. researchgate.net For example, a five-point pharmacophore model (AADRR) was developed for a series of acrylamides to create a 3D-QSAR model that successfully predicted the anticancer activity of test compounds. researchgate.net

The screening process is not limited to predicting biological activity. Computational tools are also employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed derivatives. This in silico ADME profiling helps to filter out compounds that are likely to have poor pharmacokinetic profiles, ensuring that the selected candidates are not only potent but also have a higher chance of being effective in a biological system. mdpi.com

Through the integrated use of these computational strategies—virtual library design, molecular docking, QSAR, and ADME prediction—researchers can efficiently navigate the vast chemical landscape to identify a select number of this compound derivatives with the highest potential for further development.

Interactive Data Table: Computationally Screened Acrylamide Derivatives

The following table presents data from in silico studies on various acrylamide derivatives, showcasing the types of modifications made and the resulting computational predictions against biological targets.

| Compound ID | Derivative Structure/Modification | Target Protein | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Predicted Interactions |

| 4e | N-(3-hydroxy-4-methoxy) aryl amide derivative | Tubulin (PDB: 1SA0) | -13.31 | Hydrogen bonds with Thr 340 and Phe 296; Hydrophobic interactions with Pro 298 and Arg 339. mdpi.com |

| 11e | Pyrimidine (B1678525) derivative with amide linker | VEGFR-2 | Not explicitly stated, but showed high in vitro activity (IC50 = 1.54 µM vs MCF-7) guided by design. nih.gov | Designed to fit the hinge region and form key hydrogen bonds. nih.gov |

| 4a | Pyrazolo[3,4-d]pyrimidinone with N5-2-(4-halophenyl) acetamide (B32628) | CDK2 | Not explicitly stated, but showed high in vitro activity (IC50 = 0.21 µM) guided by design. mdpi.com | Interactions with Ile10, Leu83, and Leu134 in the ATP-binding site. mdpi.com |

| Nicotinamide Derivative | (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazone)ethyl)phenyl)nicotinamide | VEGFR-2 | -43.73 (MM-GBSA) | Hydrogen bonds with Glu883 and Asp1044; Hydrophobic interactions with Ile886 and Leu887. semanticscholar.org |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-(2,6-Dimethylphenyl)acrylamide and its derivatives is a critical area for future research, with an emphasis on creating more efficient, cost-effective, and environmentally benign processes.

Current synthetic approaches often rely on the reaction of acryloyl chloride with 2,6-dimethylaniline (B139824). While effective, this method can involve harsh reagents and produce stoichiometric byproducts. Future research should explore alternative pathways that offer improved sustainability. One promising avenue is the direct amidation of acrylic acid or its esters with 2,6-dimethylaniline, potentially catalyzed by novel enzymatic or heterogeneous catalysts to minimize waste and avoid the use of corrosive acid chlorides.

Furthermore, post-polymerization modification presents a versatile strategy for creating complex macromolecules. nih.gov Recent breakthroughs in the direct transamidation of unactivated tertiary amides in polymers like poly(N,N-dimethylacrylamide) could be adapted for polymers of this compound. nih.gov This would allow for the diversification of the polymer structure after its initial synthesis, opening up pathways to new materials with tailored functionalities. nih.gov The development of chemoselective modification strategies, where different parts of the polymer can be reacted sequentially, would provide a robust platform for designing intricate macromolecular structures. nih.gov

Inspired by syntheses of related compounds, another research direction could involve developing one-pot reactions or flow chemistry processes. researchgate.net These modern synthetic techniques can enhance reaction efficiency, improve safety, and allow for easier scale-up, which is crucial for industrial applications. ethernet.edu.et

Exploration of Advanced Polymer Architectures and Self-Assembling Systems

The steric hindrance provided by the 2,6-dimethylphenyl group is expected to impart unique properties to polymers derived from this monomer, such as increased thermal stability and altered solubility. Future research should focus on leveraging this structural feature to create advanced polymer architectures.

The exploration of block copolymers, graft copolymers, and star-shaped polymers containing this compound segments is a key area of interest. These complex architectures can lead to materials with tunable mechanical properties and the ability to self-assemble into ordered nanostructures like micelles, vesicles, or lamellae. Such self-assembling systems are highly sought after for applications in drug delivery, nanotechnology, and materials science.

Research into stimuli-responsive polymers is another promising frontier. By copolymerizing this compound with functional monomers that respond to changes in pH, temperature, or light, "smart" materials can be developed. For instance, incorporating a pH-responsive monomer like N-(2-(dimethylamino)ethyl)acrylamide could yield polymers whose solubility or conformation changes with pH. researchgate.net Similarly, copolymerization with N-isopropylacrylamide, known for its lower critical solution temperature (LCST) behavior, could lead to thermoresponsive materials. mdpi.com The interplay between the bulky dimethylphenyl group and the stimuli-responsive units could result in unique and highly sensitive phase transition behaviors.

Multiscale Modeling and Simulation for Predictive Material Design

The development of new materials is increasingly driven by computational methods that can predict properties before synthesis, saving time and resources. mit.eduyoutube.com Multiscale modeling, which combines different computational techniques to study materials across various length and time scales, is a particularly powerful tool for polymer science. nih.govmdpi.com

Future research should apply multiscale modeling to polymers of this compound to understand the relationship between their chemical structure and macroscopic properties. nih.gov Atomistic simulations, such as molecular dynamics (MD), can provide insights into chain conformation, intermolecular interactions, and the local dynamics of the polymer. researchgate.net This information can then be used to parameterize coarse-grained models that can simulate larger systems over longer timescales, enabling the prediction of properties like the glass transition temperature, mechanical modulus, and self-assembly behavior. mdpi.com

These predictive models can accelerate the design of new materials by allowing researchers to virtually screen different polymer architectures and compositions. mit.edu For example, simulations could predict how changing the molecular weight or copolymer composition would affect the material's properties, guiding synthetic efforts toward the most promising candidates. mtlc.co The integration of machine learning and artificial intelligence with these simulation tools can further enhance predictive capabilities, leading to the rapid discovery of novel high-performance materials. mit.edu

Integration of this compound into Emerging Technologies

The unique properties anticipated for polymers of this compound make them attractive candidates for a range of emerging technologies.

In the biomedical field, the biocompatibility and tailored properties of these polymers could be exploited. For example, self-assembling nanoparticles could be designed for targeted drug delivery. The hydrophobic core formed by the polymer could encapsulate therapeutic agents, while the hydrophilic shell could ensure stability in biological fluids. Research has shown that other acrylamide (B121943) derivatives can be used to create hydrogels for applications like smart food packaging, indicating potential for this compound in creating functional biomaterials. nih.gov Related N-substituted phenylacetamide compounds have also been investigated for their biological activities. nih.gov